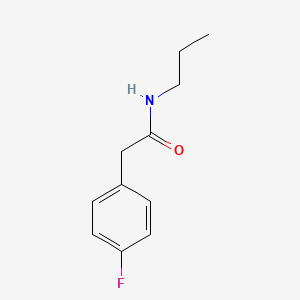![molecular formula C17H19Cl2N3O2 B5349512 2-(3,4-dichlorophenyl)-4-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5349512.png)
2-(3,4-dichlorophenyl)-4-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dichlorophenyl)-4-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine, also known as DCPM, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. DCPM is a morpholine derivative that has a pyrazole ring attached to it. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorophenyl)-4-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in cancer cell growth and inflammation. This compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that this compound reduces the size of tumors in animal models. This compound has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3,4-dichlorophenyl)-4-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This compound also has a relatively low toxicity profile, making it safe to use in lab experiments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 2-(3,4-dichlorophenyl)-4-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine. One area of research is the development of this compound analogs that have improved anti-cancer and anti-inflammatory activity. Another area of research is the elucidation of the mechanism of action of this compound. This would provide a better understanding of how this compound works and could lead to the development of more effective anti-cancer and anti-inflammatory agents. Additionally, research could focus on the use of this compound in combination with other drugs to enhance its effectiveness.
Synthesis Methods
2-(3,4-dichlorophenyl)-4-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine can be synthesized using various methods, including the reaction of 2-(3,4-dichlorophenyl) morpholine with 3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
2-(3,4-dichlorophenyl)-4-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine has been studied extensively for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been shown to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
[2-(3,4-dichlorophenyl)morpholin-4-yl]-(5-ethyl-2-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2/c1-3-12-9-15(21(2)20-12)17(23)22-6-7-24-16(10-22)11-4-5-13(18)14(19)8-11/h4-5,8-9,16H,3,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEFOIZBEIIHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(dimethylamino)sulfonyl]ethyl}quinoxaline-5-carboxamide](/img/structure/B5349434.png)
![1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxopropan-2-ol](/img/structure/B5349448.png)
![N-(1,1-dimethylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5349459.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5349469.png)
![8-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5349481.png)

![1-[(1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5349496.png)
![2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5349504.png)
![2-(methoxymethyl)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5349525.png)
![7-acetyl-6-(2,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5349540.png)
![8-(4-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5349543.png)
![(4S)-4-{4-[4-(1-azepanylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide dihydrochloride](/img/structure/B5349558.png)

